

5-Chloro-3-phenylthioindole-2-carboxamide structure-activity relationship (SAR) studies

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Compound of Interest

Compound Name: 5-Chloro-3-phenylthioindole-2-carboxamide

Cat. No.: B131207

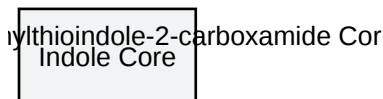
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An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of **5-Chloro-3-phenylthioindole-2-carboxamide** and its Analogs

A Versatile Scaffold for Diverse Biological Targets

The **5-chloro-3-phenylthioindole-2-carboxamide** core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Modifications to this core structure have yielded potent inhibitors for a range of therapeutic targets, including infectious disease agents and cancer-related proteins. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Structure and Numbering



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A diagram of the core chemical structure of **5-Chloro-3-phenylthioindole-2-carboxamide** with atoms numbered for SAR discussion would be placed here. Due to the limitations of the current environment, a placeholder is used.

Structure-Activity Relationship (SAR) Studies

The biological activity of **5-chloro-3-phenylthioindole-2-carboxamide** derivatives is highly dependent on the nature and position of substituents on the indole ring, the phenylthio group, and the carboxamide moiety. The following sections summarize the key SAR findings from various studies.

Modifications of the Indole Ring

Substitutions on the indole ring have a profound impact on the activity and metabolic stability of these compounds.

- **Position 5:** The presence of a chlorine atom at the 5-position is a common feature in many active compounds. This substitution often enhances potency. For instance, in the context of antituberculosis agents, chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring have been shown to significantly improve metabolic stability[1].
- **Other Positions:** While the 5-chloro substitution is prevalent, other substitutions have also been explored. For example, in a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives targeting α -glucosidase, various substituents on the phenyl ring of the N-phenylacetamide moiety were investigated, with a 4-bromo derivative showing the highest potency[2].

Modifications of the C3-Substituent

The nature of the substituent at the C3 position of the indole ring is a critical determinant of the biological target.

- **Phenylthio vs. Phenylsulfonyl:** A closely related analog, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase[3]. The oxidation state of the sulfur linkage (thioether vs. sulfone) dramatically shifts the therapeutic application from potential antimicrobial or anticancer to antiviral. This

highlights the critical role of the electronic and steric properties of the C3-substituent in defining the pharmacophore.

Modifications of the Carboxamide Moiety

The amide group at the C2 position is another key point for modification, influencing potency, selectivity, and pharmacokinetic properties.

- N-Substitution: The substituent on the amide nitrogen can be varied to modulate activity. For example, in a series of indole-2-carboxamides with antitubercular activity, coupling with rimantadine hydrochloride at this position was explored[4]. Another study on antiproliferative agents involved coupling with various amines to generate a library of N-substituted indole-2-carboxamides[5].

Quantitative Data Summary

The following tables summarize the quantitative biological data for various 5-chloro-indole-2-carboxamide derivatives and related analogs from the literature.

Table 1: Antitubercular and Antitumour Activity of Indole-2-carboxamide Analogs

Compound	Target/Assay	Activity (MIC/IC50/EC50)	Reference
8g	M. tuberculosis H37Rv	MIC = 0.32 μ M	[4]
3	M. tuberculosis	MIC = 0.68 μ M	[4]
3	Cannabinoid Receptor 2 (CB2)	EC50 = 0.98 μ M	[4]
8a	KNS42 Viability	IC50 = 8.25 μ M	[6]
8a	KNS42 Proliferation	IC50 = 9.85 μ M	[6]
8c	KNS42 Viability	IC50 = 2.34 μ M	[6]
8f	KNS42 Viability	IC50 = 9.06 μ M	[6]
12c	KNS42 Viability	IC50 = 4.52 μ M	[6]
24d	KNS42 Viability	IC50 = 3.87 μ M	[6]

Table 2: Antiproliferative and Kinase Inhibitory Activity of Indole-based Derivatives

Compound	Cell Line/Target	GI50/IC50	Reference
Va	Antiproliferative	GI50 = 26-86 nM	[5]
Va	EGFR	IC50 = 71 \pm 06 nM	[5]
Erlotinib	EGFR	IC50 = 80 \pm 05 nM	[5]
Va, Ve, Vf, Vg, Vh	BRAFV600E	IC50 = 77-107 nM	[5]
Erlotinib	BRAFV600E	IC50 = 60 nM	[5]

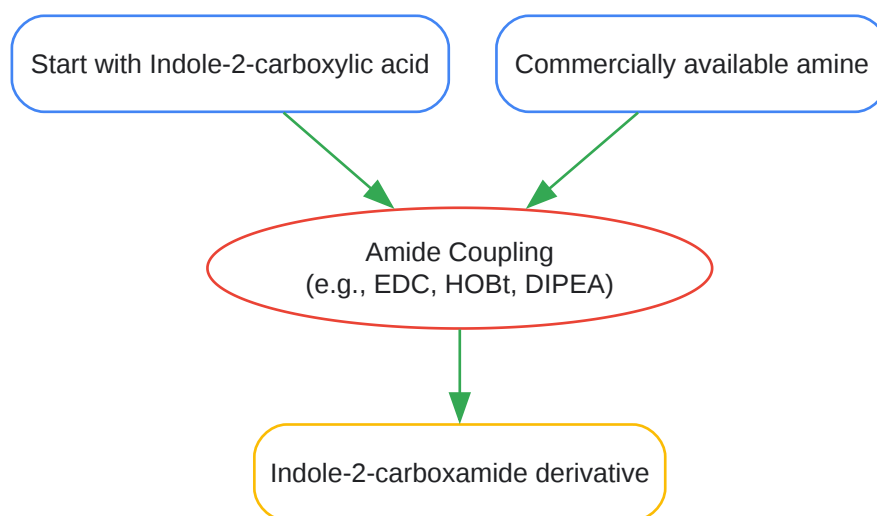
Table 3: Antiviral Activity of a 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide

Compound	Target/Assay	Activity	Reference
1	HIV-1 RT	Low nanomolar inhibition	[3]
1	HTLVIIIb in MT-4 cells	Low nanomolar inhibition	[3]

Experimental Protocols

General Synthesis of Indole-2-carboxamides

The synthesis of indole-2-carboxamide derivatives typically involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.



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General workflow for the synthesis of indole-2-carboxamides.

Detailed Protocol:

- **Carboxylic Acid Activation:** To a solution of the indole-2-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane), coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt) are added. The mixture is stirred at room temperature.

- **Amine Addition:** The desired amine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added to the reaction mixture.
- **Reaction:** The reaction is stirred at room temperature overnight.
- **Work-up and Purification:** The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is then purified, often by column chromatography, to yield the final indole-2-carboxamide.

This general procedure can be adapted for a wide range of starting materials to generate a library of derivatives for SAR studies[6].

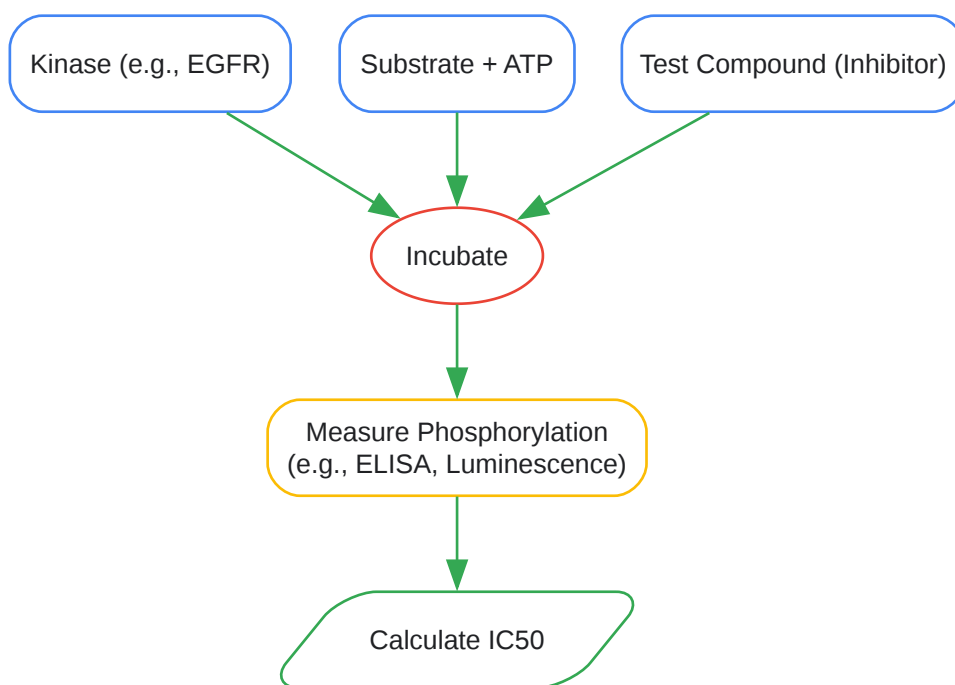
In Vitro Biological Assays

The specific biological assays depend on the therapeutic target. Below are representative protocols.

Antitubercular Activity Assay (MIC Determination):

- **Bacterial Culture:** Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in an appropriate broth medium.
- **Compound Preparation:** The test compounds are serially diluted in a 96-well microplate.
- **Inoculation:** The bacterial suspension is added to each well containing the test compound.
- **Incubation:** The plates are incubated at 37°C for a specified period.
- **MIC Determination:** The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth[4].

Kinase Inhibition Assay (e.g., EGFR):



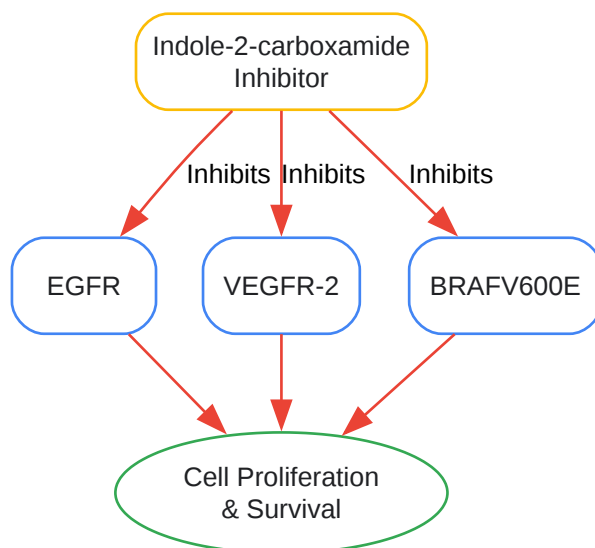
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Workflow for a typical in vitro kinase inhibition assay.

- **Assay Setup:** The assay is typically performed in a microplate format. Each well contains the target kinase, a specific substrate, and ATP.
- **Compound Addition:** The test compounds are added to the wells at various concentrations.
- **Reaction Initiation and Incubation:** The kinase reaction is initiated and allowed to proceed for a set time at a controlled temperature.
- **Detection:** The level of substrate phosphorylation is quantified using a suitable detection method, such as an antibody-based assay (ELISA) or a luminescence-based assay that measures the amount of ATP consumed.
- **IC50 Calculation:** The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve[5].

Signaling Pathways and Logical Relationships

The antiproliferative effects of some indole-2-carboxamide derivatives are attributed to their inhibition of key signaling pathways involved in cancer cell growth and survival.



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